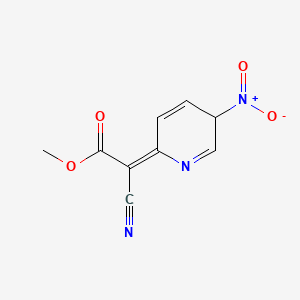
methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate is an organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl cyanoacetate with 3-nitropyridine-6-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-4-ylidene)acetate
- Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-5-ylidene)acetate
Uniqueness
Methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and potential applications. The presence of both cyano and nitro groups provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl (2E)-2-cyano-2-(3-nitro-3H-pyridin-6-ylidene)acetate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5-6H,1H3/b8-7+ |
InChI Key |
OHIPYJGVLRJDJZ-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\C=CC(C=N1)[N+](=O)[O-])/C#N |
Canonical SMILES |
COC(=O)C(=C1C=CC(C=N1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)
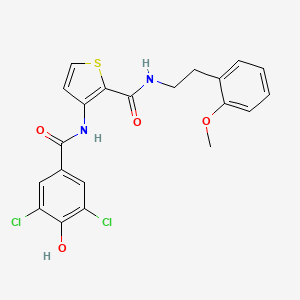


![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)

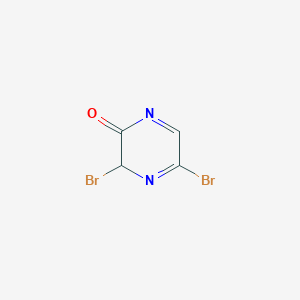

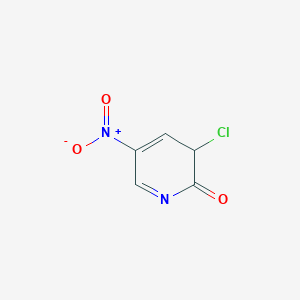
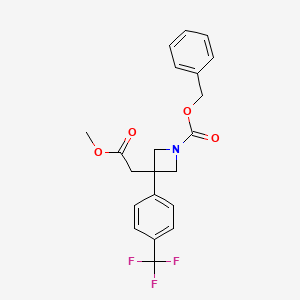


![2-[4-[[(5R)-2-[2-(4-chlorophenyl)-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridin-5-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]phenyl]acetic acid](/img/structure/B12364981.png)
